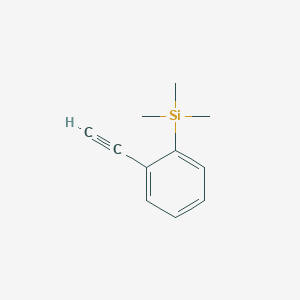

(2-Ethynylphenyl)trimethylsilane

Description

Contextual Significance within Organosilicon Chemistry

Organosilicon compounds, molecules containing carbon-silicon bonds, are widely utilized in organic synthesis. chemicalbook.comresearchgate.net They often serve as protecting groups, synthetic intermediates, and reagents for creating new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comias.ac.insigmaaldrich.com The trimethylsilyl (B98337) (TMS) group in (2-ethynylphenyl)trimethylsilane is a prime example of a protecting group for the terminal alkyne. shinetsusilicone-global.com This protection is crucial as it prevents the acidic proton of the alkyne from interfering with other reactions and allows for selective transformations at other positions of the molecule. shinetsusilicone-global.com

The silicon-carbon bond in the TMS group is relatively stable under many reaction conditions but can be selectively cleaved when desired, typically using fluoride (B91410) ions or mild acidic or basic conditions. shinetsusilicone-global.comorganic-chemistry.org This controlled deprotection is a cornerstone of its utility, enabling the sequential introduction of different functionalities. organic-chemistry.org Furthermore, organosilicon reagents are valued for their low toxicity and the formation of byproducts that are easily removed from the reaction mixture. sigmaaldrich.comsigmaaldrich.com

Relevance in Alkyne-Functionalized Organic Systems

The ethynyl (B1212043) group (a carbon-carbon triple bond) is a highly versatile functional group in organic synthesis. It is a key component in the construction of linear, rigid structures, which are of great interest in materials science for applications such as molecular wires and organic semiconductors. harvard.edu The presence of the alkyne in this compound allows for its participation in a wide range of reactions, most notably cross-coupling reactions.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgnrochemistry.com this compound, after deprotection of the TMS group to reveal the terminal alkyne, can readily undergo Sonogashira coupling with various partners. wright.edugelest.com This reaction is instrumental in the synthesis of more complex arylethynyl structures. For instance, it has been used to prepare ortho-alkynyl sydnones and has been a key step in the synthesis of potential inhibitors for diseases like hepatitis C. wright.edugelest.com

The strategic placement of the ethynyl group at the ortho position on the phenyl ring also allows for subsequent intramolecular cyclization reactions, leading to the formation of various heterocyclic and polycyclic aromatic systems.

Historical Development of Related Chemical Entities

The development of this compound is intrinsically linked to the broader history of organosilicon chemistry and cross-coupling reactions. The first synthesis of an organosilicon compound, tetraethylsilane, dates back to 1863. chemicalbook.com However, it was the development of direct synthesis methods for chlorosilanes in the 1940s that laid the foundation for the modern organosilicon industry. chemicalbook.com

The utility of organosilanes as protecting groups and in cross-coupling reactions gained significant traction in the latter half of the 20th century. The Stille, Suzuki, and Negishi couplings, which utilize organotin, organoboron, and organozinc reagents respectively, paved the way for the development of silicon-based cross-coupling reactions like the Hiyama coupling. sigmaaldrich.com These reactions highlighted the advantages of using less toxic and more stable organosilicon reagents. sigmaaldrich.comsigmaaldrich.com

The Sonogashira reaction, developed in the 1970s, became a cornerstone of alkyne chemistry. wikipedia.org The combination of the trimethylsilyl protecting group strategy with the Sonogashira coupling provided a robust methodology for the synthesis of complex acetylenic compounds. harvard.edu A significant related area of research involves ortho-diethynylbenzene and its dianion, which is recognized as one of the strongest superbases known. wikipedia.orgrsc.orgchemistryworld.com The synthesis of precursors to such systems often involves strategies similar to those used with this compound. harvard.edu The ability to synthesize polyethynyl aromatic compounds has been crucial for creating highly cross-linked, carbon-rich organic solids. harvard.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

78905-09-6 |

|---|---|

Molecular Formula |

C11H14Si |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

(2-ethynylphenyl)-trimethylsilane |

InChI |

InChI=1S/C11H14Si/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3 |

InChI Key |

SKRALBDPWWULBT-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1C#C |

Related CAS |

112754-88-8 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynylphenyl Trimethylsilane

Established Synthetic Routes to the Compound

The most prominent and widely utilized method for the synthesis of (2-Ethynylphenyl)trimethylsilane is the Sonogashira cross-coupling reaction. This reaction has become a cornerstone of carbon-carbon bond formation, particularly for creating sp-sp2 linkages. The classical approach involves the coupling of a terminal alkyne, in this case, ethynyltrimethylsilane, with an aryl halide, typically 2-bromoiodobenzene or a related halogenated benzene (B151609) derivative.

The reaction is traditionally catalyzed by a palladium(0) complex, with copper(I) iodide serving as a co-catalyst. The presence of an amine base, such as triethylamine (B128534) or piperidine, is crucial for the reaction mechanism, as it facilitates the deprotonation of the terminal alkyne and the regeneration of the active palladium catalyst. The general scheme for this established route is as follows:

A typical experimental setup involves dissolving the aryl halide and ethynyltrimethylsilane in a suitable solvent, often an amine like triethylamine, which can also serve as the base. The palladium catalyst, commonly tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride, and the copper(I) iodide co-catalyst are then added. The reaction is typically stirred at room temperature or with gentle heating until completion, which is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

For instance, a procedure analogous to the synthesis of similar compounds involves the reaction of 2-bromoiodobenzene with ethynyltrimethylsilane in the presence of a palladium on alumina (B75360) catalyst and copper(I) oxide in a solvent mixture of THF and DMA. rsc.org While the exact yield for this compound is not explicitly reported in this specific context, the synthesis of the closely related 1-bromo-2-(phenylethynyl)benzene under similar flow conditions afforded a yield of 50%. rsc.org It is reasonable to expect a comparable yield for the target compound under optimized batch conditions.

Exploration of Novel Synthetic Approaches

While the traditional Sonogashira coupling is robust, research has focused on developing more sustainable and efficient methods. A significant advancement in this area is the development of copper-free Sonogashira reactions. The elimination of the copper co-catalyst is advantageous as it can prevent the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and simplifies product purification. wikipedia.org

These novel approaches often employ more sophisticated palladium catalysts or different reaction conditions to facilitate the coupling without the need for copper. One such strategy involves the use of palladium complexes with bulky, electron-rich phosphine (B1218219) ligands, which can promote the catalytic cycle in the absence of a copper co-catalyst.

Another innovative approach involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) as a multifunctional reagent. TBAF can act as a base to deprotonate the terminal alkyne and has also been shown to activate the palladium catalyst, thereby promoting the cross-coupling reaction without the need for a copper salt. This method offers a simplified reaction setup and can lead to cleaner reaction profiles.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. Key factors that are typically investigated to maximize the product yield include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand Selection: The nature of the palladium catalyst and its associated ligands plays a pivotal role. While traditional catalysts like Pd(PPh₃)₄ are effective, modern research explores the use of more active and stable palladium precatalysts and ligands that can offer higher turnover numbers and efficiency.

Base and Solvent Effects: The choice of base and solvent is critical. A variety of organic and inorganic bases can be employed, with their strength and solubility influencing the reaction rate and yield. The solvent must be capable of dissolving the reactants and catalysts and is often chosen based on the reaction temperature and the specific catalyst system used.

Temperature and Reaction Time: The reaction temperature directly impacts the rate of reaction. While some modern catalyst systems allow for room temperature couplings, others may require heating to achieve a reasonable reaction time. Optimization involves finding a balance between a sufficiently fast reaction and the prevention of catalyst decomposition or side reactions at elevated temperatures.

The following interactive table provides a hypothetical overview of how different reaction parameters could be varied to optimize the synthesis of this compound, with plausible corresponding yields based on literature for similar reactions.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Plausible Yield (%) |

| Pd(PPh₃)₄ (2) | - | Triethylamine | Triethylamine | 80 | 75 |

| PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Piperidine | THF | 60 | 82 |

| Pd(OAc)₂ (1) | SPhos (2) | K₂CO₃ | Dioxane | 100 | 88 |

| PdCl₂(dppf) (1.5) | - | Cs₂CO₃ | DMF | 90 | 91 |

| [Pd(IPr)Cl₂]₂ (0.5) | - | TBAF | Toluene | 50 | 85 |

This table is a representation of potential optimization studies and the plausible yields are based on analogous reactions reported in the literature. The specific conditions for achieving these yields would require experimental verification.

In a documented synthesis of a related compound, 3-(2-(trimethylsilylethynyl)phenyl)sydnone, a "good yield" was achieved using standard Sonogashira conditions, highlighting the general applicability and efficiency of this method for this class of compounds. Further optimization studies, similar to those outlined in the table above, would be instrumental in achieving high-yielding and cost-effective production of this compound.

Reactivity and Mechanistic Investigations of 2 Ethynylphenyl Trimethylsilane

Transition Metal-Mediated Transformations

Transition metals play a crucial role in activating and functionalizing the ethynyl (B1212043) and trimethylsilyl (B98337) moieties of (2-ethynylphenyl)trimethylsilane, leading to the formation of complex molecular architectures.

Molybdenum Alkylidene Systems and Acetylene (B1199291) Addition Pathways

Molybdenum imido alkylidene complexes are notable catalysts in olefin metathesis reactions. nih.govnih.gov The reactivity of these catalysts can be influenced by the ligands attached to the molybdenum center. For instance, complexes with thiophenoxide ligands have been found to be less active in the metathesis homocoupling of 1-octene (B94956) compared to their phenoxide counterparts, which is attributed to the greater σ-donating ability of the thiophenoxide ligand. nih.gov

While direct studies on the reaction of this compound with molybdenum alkylidene systems are not extensively detailed in the provided search results, the general reactivity of alkynes with such complexes suggests potential pathways. High oxidation state molybdenum alkylidene complexes can react with terminal acetylenes. nih.gov This interaction can lead to various transformations, including cyclization and the formation of new carbon-carbon bonds. The steric and electronic properties of the substituents on both the alkyne and the molybdenum complex are critical in determining the reaction's outcome. gelest.com

Formation and Reactivity of Metallacyclobutene Intermediates

The reaction of alkynes with metal alkylidene complexes is proposed to proceed through the formation of metallacyclobutene intermediates. This mechanistic step is a key feature of olefin and alkyne metathesis reactions. nih.gov In the context of this compound, its reaction with a molybdenum alkylidene catalyst would likely involve the [2+2] cycloaddition of the carbon-carbon triple bond across the molybdenum-carbon double bond to form a molybdenum-containing four-membered ring, a metallacyclobutene.

The stability and subsequent reactivity of this metallacyclobutene intermediate would dictate the final products. Ring-opening of the metallacyclobutene can lead to the formation of new alkylidene and alkyne species, driving the catalytic cycle of alkyne metathesis. The presence of the bulky trimethylsilyl group and the adjacent phenyl ring in this compound would influence the regiochemistry and stereochemistry of this process. gelest.com

Catalytic Activity in Organic Reactions

This compound and related alkynylsilanes are valuable substrates in various transition metal-catalyzed organic reactions. The trimethylsilyl group often acts as a removable protecting group or as a directing group, influencing the regioselectivity of reactions. gelest.com

Rhodium catalysts have been employed in the reactions of similar compounds, such as 2-ethynyl-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine derivatives, leading to intramolecular cyclization and the formation of pyridine-fused siloles. mdpi.com For example, the reaction of 3-(1,1,2,2,2-pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine in the presence of a rhodium catalyst yielded 1,1-dimethyl-2,3-bis(trimethylsilyl)-1H-silolo[3,2-b]pyridine. mdpi.com

Table 1: Rhodium-Catalyzed Synthesis of Silole Derivatives mdpi.com

| Starting Material | Catalyst (10 mol%) | Product | Yield (%) |

| 3-(1,1,2,2,2-pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine | [RhCl(CO)2]2 | 1,1-dimethyl-2,3-bis(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 3 |

| 3-(1,1,2,2,2-pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine | [RhCl(nbd)]2 | 1,1-dimethyl-2,3-bis(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 5 |

| 2-ethynyl-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine | [RhCl(CO)2]2 | 1,1-dimethyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 48 |

| 2-ethynyl-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine | [RhCl(nbd)]2 | 1,1-dimethyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 5 |

Reactions of the Ethynyl Moiety

The carbon-carbon triple bond in this compound is a site of high reactivity, participating in a variety of addition and coupling reactions.

The Sonogashira cross-coupling reaction is a prominent example where the ethynyl group is utilized. gelest.comnih.gov This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. While the trimethylsilyl group often serves as a protecting group for the terminal alkyne, it can be removed in situ or in a separate step to allow the coupling reaction to proceed. gelest.com

Furthermore, the ethynyl group can undergo cycloaddition reactions. For instance, rhodium-catalyzed reactions of (trimethylsilyl)acetylenes with cyclobutenols can lead to the formation of 1,2,3,5-tetrasubstituted benzenes with the trimethylsilyl group positioned with high regioselectivity. nih.gov

Transformations Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group in this compound is not merely a passive spectator. It plays a significant role in directing the reactivity of the molecule and can be transformed into other functional groups. gelest.comnih.gov

One of the most common transformations is protodesilylation, where the TMS group is cleaved by a proton source to yield the terminal alkyne. gelest.com This reaction is often a prerequisite for subsequent reactions at the terminal alkyne position.

The silicon-carbon bond can also participate in cross-coupling reactions under specific conditions. gelest.com This provides an alternative pathway to functionalize the alkyne at the position originally occupied by the TMS group. Additionally, the TMS group can influence the regioselectivity of addition reactions to the alkyne, directing incoming groups to the adjacent carbon atom. gelest.comgelest.com For example, in the hydroiodation of alkynylsilanes, the reaction results in the Markovnikov addition of HI to the triple bond. gelest.com The presence of the TMS group is often crucial for the success of these reactions, as demonstrated in nickel-catalyzed reactions with phthalimides where its absence leads to different products. gelest.com

Polymerization Chemistry of 2 Ethynylphenyl Trimethylsilane

Catalytic Polymerization Systems

The polymerization of (2-Ethynylphenyl)trimethylsilane is predominantly achieved through transition metal catalysis. These systems are effective in activating the acetylene (B1199291) bond and promoting chain growth.

Transition metal catalysts, particularly those from Groups 5 and 6 (Niobium, Tantalum, Molybdenum, Tungsten) and Group 9 (Rhodium), are effective for the polymerization of substituted acetylenes, including this compound.

Tungsten (W) and Molybdenum (Mo) Catalysts: Catalyst systems based on tungsten and molybdenum, such as WCl₆ and MoCl₅, often paired with a cocatalyst like tetraphenyltin (B1683108) (Ph₄Sn), are potent for polymerizing phenylacetylenes. osti.govacs.orgsemanticscholar.org For instance, the WCl₆/Ph₄Sn system has been successfully used to polymerize silane-protected phenylacetylene (B144264) monomers. osti.gov These polymerizations typically proceed via a coordination-insertion mechanism. osti.gov The choice of solvent can significantly impact the molecular weight of the resulting polymer, with oxygen-containing solvents like 1,4-dioxane (B91453) sometimes yielding higher molecular weight poly(phenylacetylene)s. semanticscholar.org Research on the polymerization of [o-(trimethylsilyl)phenyl]acetylene specifically has utilized MoCl₅ and WCl₆-based catalysts to successfully synthesize the corresponding polymer. acs.org

Tantalum (Ta) Catalysts: Tantalum pentachloride (TaCl₅), often used with a cocatalyst such as n-Bu₄Sn, is another effective system for the polymerization and copolymerization of silyl-substituted phenylacetylenes. nih.govtcu.ac.jpmdpi.com This catalyst has been employed to produce high molecular weight copolymers from monomers like 1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene. nih.govrsc.org

Rhodium (Rh) Catalysts: Rhodium complexes, such as chloro(norbornadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂), are particularly noted for their ability to mediate the living polymerization of phenylacetylenes. acs.orgacs.org This "living" character allows for precise control over the polymer's molecular weight and the ability to create block copolymers. acs.org These polymerizations often result in polymers with highly regular stereochemistry. acs.org

Table 1: Transition Metal Catalyst Systems for Polymerization of Substituted Phenylacetylenes

| Catalyst System | Monomer Class | Key Features |

|---|---|---|

| WCl₆ / Ph₄Sn | Phenylacetylenes, Silyl-substituted Phenylacetylenes | High polymer yield, solvent-dependent molecular weight. osti.govsemanticscholar.org |

| MoCl₅ / Cocatalyst | Phenylacetylenes, this compound | Effective for polymerization, yields stereoregular polymers. acs.orgacs.org |

| TaCl₅ / n-Bu₄Sn | Silyl-substituted Phenylacetylenes | Good for producing high molecular weight homo- and copolymers. nih.govtcu.ac.jpmdpi.com |

| [Rh(nbd)Cl]₂ / Ligands | Phenylacetylenes | Enables living polymerization, control over molecular weight, narrow molecular weight distribution. acs.orgacs.orgsigmaaldrich.com |

While transition metal systems are dominant, research into alternative initiators for alkyne polymerizations exists. These include metal-free systems like organobases and Lewis acids. However, the application of these alternative initiators specifically for the polymerization of this compound is not extensively documented in the current scientific literature. The research focus for this particular monomer has remained heavily on transition metal-based catalysts.

Formation of Monosubstituted Polyacetylenes from the Compound

The polymerization of this compound results in the formation of poly[[o-(trimethylsilyl)phenyl]acetylene], a monosubstituted polyacetylene. A comprehensive study by Masuda et al. detailed the synthesis and characterization of this polymer using MoCl₅ and WCl₆-based catalysts. acs.org

The resulting polymer is typically isolated as a solid, with its color, solubility, and molecular weight being dependent on the specific catalyst and reaction conditions used. For example, the polymerization of a similar silane-protected phenylacetylene using a WCl₆/Ph₄Sn catalyst yielded a dark red solid that was soluble in common aromatic solvents like toluene. osti.gov The molecular weight (Mn) of this related polymer was reported to be high, at 274 kg/mol , with a polydispersity index (PDI) of 1.90. osti.gov Characterization of the polymer structure is routinely performed using spectroscopic methods like ¹H NMR and ¹³C NMR, as well as size-exclusion chromatography (GPC) to determine molecular weight and distribution. osti.gov

Investigation of Copolymerization Strategies

Copolymerization is a valuable strategy to tune the properties of polyacetylenes, such as solubility and gas permeability. This approach has been explored for various silyl-substituted phenylacetylenes, indicating its viability for this compound.

Research has shown that high molecular weight copolymers can be synthesized by reacting different silyl-substituted phenylacetylene monomers. For instance, p-[tris(trimethylsilyl)silyl]phenylacetylene has been successfully copolymerized with p-(trimethylsilyl)phenylacetylene to yield high molecular weight (Mw > 1x10⁶) copolymers that are soluble in common solvents. monash.edu

The TaCl₅–n-Bu₄Sn catalyst system is frequently used for such copolymerizations. nih.govmdpi.com In one study, 1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene was copolymerized with monomers like 1-phenyl-2-(p-tert-butyl)phenylacetylene and 1-phenyl-2-(p-trimethylsilyl)phenylacetylene. nih.gov The properties of the resulting copolymers, including solubility and gas permeability, were found to be dependent on the feed ratio of the comonomers. nih.gov This demonstrates that copolymerization provides a pathway to create materials with tailored characteristics.

Control of Polymer Architecture and Stereochemistry

Controlling the polymer architecture (e.g., molecular weight, block structures) and stereochemistry (the spatial arrangement of atoms) is crucial for developing materials with specific functions.

Polymer Architecture: The use of living polymerization techniques offers excellent control over polymer architecture. Molybdenum imido alkylidene complexes and certain rhodium-based catalysts have been shown to induce the living polymerization of substituted phenylacetylenes. acs.orgacs.org This control allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Mw/Mn values close to 1.1). acs.org Furthermore, living systems enable the creation of block copolymers by sequential addition of different monomers.

Stereochemistry: The polymerization of this compound can lead to polymers with a specific stereochemistry. Rhodium-based catalysts are particularly renowned for producing highly stereoregular poly(phenylacetylene)s with a predominantly cis-transoidal configuration of the main chain. acs.org The specific structure of the polymer synthesized from [o-(trimethylsilyl)phenyl]acetylene has been analyzed, confirming the formation of a defined stereoisomer. acs.org The synthesis of poly(phenylacetylene)s bearing bulky chiral silyl (B83357) groups has also been shown to result in polymers with a stable helical conformation, demonstrating that the side group can induce a higher-order chiral structure. acs.org

Advanced Materials Applications Derived from 2 Ethynylphenyl Trimethylsilane Polymers

Optoelectronic Materials and Devices

The application of conjugated polymers in optoelectronic devices is a major area of materials science research. These materials can absorb and emit light, and can also transport charge, making them suitable for a variety of light-based technologies.

Electroluminescent Polymer Systems

Electroluminescence is the phenomenon where a material emits light in response to an electric current. Conjugated polymers are a key class of materials used in organic light-emitting diodes (OLEDs) due to their ability to be tailored for emission across the visible spectrum. The performance of an electroluminescent polymer is determined by its electronic structure, including the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which influence charge injection and recombination.

Applications in Light-Emitting Technologies

The development of efficient and stable light-emitting polymers is crucial for the advancement of display and solid-state lighting technologies. Research in this area focuses on synthesizing polymers with high photoluminescence quantum yields, good charge carrier mobilities, and long operational lifetimes. The molecular design of the polymer, including the choice of monomer units and side chains, plays a critical role in achieving these desired properties.

Design of Conjugated Polymer Systems

The design and synthesis of conjugated polymers are central to achieving desired material properties. The properties of a conjugated polymer are intimately linked to its chemical structure, including the nature of the aromatic units, the type of linking groups, and the presence of any side chains. For a polymer derived from (2-ethynylphenyl)trimethylsilane, the combination of the phenyl ring, the acetylene (B1199291) linker, and the trimethylsilyl (B98337) group would be expected to define its conformational and electronic characteristics.

Potential in Sensing Technologies

Conjugated polymers are promising materials for chemical and biological sensors. Their fluorescence can be quenched or enhanced in the presence of specific analytes, providing a sensitive detection mechanism. The porous nature of some polymer films can also allow for the diffusion of analytes and interaction with the polymer backbone. The design of polymer-based sensors often involves incorporating specific recognition elements into the polymer structure to achieve selectivity for a particular target molecule.

Exploration of Other Functional Material Applications

Beyond optoelectronics and sensing, conjugated polymers are being explored for a variety of other functional applications. These include roles in organic solar cells, field-effect transistors, thermoelectric devices, and as antistatic coatings. The versatility of synthetic chemistry allows for the fine-tuning of polymer properties to meet the demands of these diverse applications.

Theoretical and Computational Studies of 2 Ethynylphenyl Trimethylsilane and Its Derivatives

Mechanistic Insights from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating complex reaction mechanisms that are otherwise challenging to probe experimentally. In the case of molecules structurally similar to (2-Ethynylphenyl)trimethylsilane, computational studies have revealed intricate, and sometimes competitive, reaction pathways.

A notable example can be found in the study of the cyclization of (2-ethynylphenyl)triazenes. researchgate.net These compounds share the core (2-ethynylphenyl) moiety with our target molecule. DFT calculations on these triazene (B1217601) derivatives have uncovered two distinct and competitive cyclization mechanisms: a pseudocoarctate and a pericyclic pathway. researchgate.net The specific pathway is dictated by the reaction conditions. For instance, thermal cyclization in o-dichlorobenzene at 200 °C exclusively yields cinnolines through a pericyclic transition state, which involves the intermediacy of a 3-dehydrocinnolinium ion. researchgate.net In contrast, the addition of copper(I) chloride in 1,2-dichloroethane (B1671644) at a much lower temperature of 50 °C leads to the formation of isoindazoles via a pseudocoarctate transition state, which proceeds through a carbene intermediate. researchgate.net

These findings for (2-ethynylphenyl)triazenes provide a strong basis for predicting the potential reactivity of this compound in similar cyclization reactions. The presence of the ethynyl (B1212043) and phenyl groups suggests that it too could undergo analogous intramolecular cyclizations, and the specific products would likely be highly dependent on the reaction conditions and catalysts employed.

Electronic Structure Calculations for Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, all of which are key predictors of chemical behavior. For molecules containing a trimethylsilyl (B98337) group, such as this compound, electronic structure calculations can quantify the electronic influence of this substituent.

A pertinent study in this area involves the (3+2) cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides. torvergata.it While the core structure differs from our target compound, this research highlights the role of the trimethylsilyl group in influencing reactivity. DFT calculations at the ωB97XD/6-311+G(d) level of theory were employed to explore the regioselectivity and molecular mechanism of this reaction. torvergata.it The calculations revealed that the trimethylsilyl-substituted alkene can act as the electrophile in its reaction with the nucleophilic nitrile N-oxides. torvergata.it

By analogy, we can infer that the trimethylsilyl group in this compound will also exert a significant electronic influence. The silicon atom is less electronegative than carbon, and the trimethylsilyl group is known to be a weak electron-donating group through sigma-pi hyperconjugation and a pi-acceptor through sigma*-pi interactions. The net effect on the electron density of the ethynyl and phenyl groups will be a subtle but important factor in determining the molecule's propensity to act as a nucleophile or electrophile in various reactions.

Reaction Pathway Prediction and Energetic Profiling

A significant strength of computational chemistry is its ability to map out entire reaction pathways and determine the energetics of transition states and intermediates. This allows for the prediction of the most likely reaction products and the conditions required to achieve them.

The aforementioned study on the cycloaddition of E-2-(trimethylsilyl)-1-nitroethene provides an excellent example of reaction pathway prediction. torvergata.it The computational analysis explored two possible regioisomeric cycloaddition channels, and the activation parameters for both pathways were calculated. torvergata.it The results indicated that both reaction pathways are theoretically possible, challenging previous assumptions about the reaction's selectivity. torvergata.it The intrinsic reaction coordinate (IRC) calculations confirmed the nature of the transition states and the one-step, polar mechanism of the cycloaddition. torvergata.it

For this compound, similar computational approaches could be used to predict the outcomes of various reactions. For instance, in addition reactions across the ethynyl group, the energetic profiles of different addition pathways (e.g., syn vs. anti-addition) could be calculated to predict the stereoselectivity. Similarly, for potential cyclization reactions, the activation barriers for different possible cyclized products could be computed to determine the most favorable reaction pathway under specific conditions.

Spectroscopic Property Predictions for Structural Elucidation

Computational methods are also widely used to predict spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions can be invaluable in confirming the structure of a newly synthesized compound or in interpreting complex experimental spectra.

Future Research Directions and Outlook in 2 Ethynylphenyl Trimethylsilane Chemistry

Emerging Synthetic Strategies and Catalysts

The synthesis of (2-Ethynylphenyl)trimethylsilane and related alkynylsilanes is continually evolving, with a focus on improving efficiency, selectivity, and scalability. organic-chemistry.org A notable trend is the development of metal-free catalytic systems. For instance, a quaternary ammonium (B1175870) pivalate (B1233124) has been shown to catalyze the C-silylation of terminal alkynes under mild conditions. organic-chemistry.org Another promising direction is the use of visible-light-driven photocatalysis, which enables the direct coupling of benzene (B151609) sulfonyl acetylene (B1199291) and silanes. organic-chemistry.org

Flow chemistry is also emerging as a powerful tool for the synthesis of alkynes, offering advantages such as rapid reaction times and enhanced safety for exothermic processes. thieme-connect.dersc.org These continuous flow methods can overcome the limitations of batch processing, such as variable yields and the production of toxic byproducts. rsc.org

Future catalyst development will likely focus on:

Earth-Abundant Metal Catalysts: Reducing reliance on precious metals like palladium and rhodium by exploring catalysts based on copper, zinc, and iron. organic-chemistry.orgresearchgate.net

Enhanced Ligand Design: Creating more sophisticated ligands that can precisely control the stereochemistry and regioselectivity of the silylation reaction.

Mechanistic Understanding: Deeper investigation into reaction mechanisms to enable the rational design of more efficient catalytic systems. organic-chemistry.org

Development of Novel Polymerization Techniques

The polymerization of this compound and other substituted acetylenes is a cornerstone for creating functional π-conjugated polymers. researchgate.netmdpi.com A key area of future research is the advancement of living polymerization techniques, which allow for precise control over polymer molecular weight and structure. researchgate.netnih.govyoutube.com

Rhodium-based multicomponent catalyst systems have proven effective for the living polymerization of phenylacetylene (B144264) derivatives, enabling the synthesis of polymers with narrow molecular weight distributions and the introduction of functional groups at the polymer chain ends. researchgate.netnih.gov Molybdenum and tungsten-based catalysts are also being explored for the synthesis of high molecular weight polyacetylenes. acs.org

Future research in polymerization will likely focus on:

Stimuli-Responsive Polymers: Designing polymers that change their properties in response to external stimuli like pH, temperature, or light. mdpi.comresearchgate.netmdpi.comrsc.org This could be achieved by incorporating responsive functional groups into the monomer or polymer structure.

Controlled Architectures: Developing methods to create complex polymer architectures such as star polymers, graft copolymers, and cyclic polymers. nih.govnih.govnih.govrsc.org For example, a combination of living coordination polymerization and living cationic polymerization has been used to synthesize well-defined graft copolymers. nih.gov

Stereospecific Polymerization: Gaining greater control over the cis/trans configuration of the polyene backbone to fine-tune the polymer's electronic and optical properties. mdpi.comresearchgate.net

Expansion of Materials Functionality and Applications

Polymers derived from this compound and related monomers exhibit a wide range of functional properties, including liquid crystallinity, photoconductivity, and light emission. nih.gov Future research aims to expand these functionalities and explore new applications. researchgate.net

One promising area is in the development of materials for organic electronics . The conjugated backbone of polyacetylenes makes them suitable for use in organic semiconductors, light-emitting diodes (LEDs), and sensors. wikipedia.orgcymitquimica.comiosrjournals.org The trimethylsilyl (B98337) group can enhance solubility and processability, which are crucial for device fabrication. cymitquimica.com

Another key application is in membrane-based separations . Substituted polyacetylenes can form microporous structures with high gas permeability, making them attractive for gas separation and liquid separation applications. nih.govresearchgate.net Future work will focus on improving the selectivity and long-term stability of these membranes. nih.gov

The table below summarizes potential future applications and the key properties of materials derived from this compound that enable them.

| Potential Application Area | Key Material Property | Rationale |

| Organic Electronics | π-conjugated backbone, enhanced solubility | The conjugated polymer backbone allows for charge transport, while the trimethylsilyl group improves processability for device fabrication. cymitquimica.comiosrjournals.org |

| Sensors | Functionalizable side chains, porous structure | The polymer can be functionalized to selectively bind to analytes, and its porous nature can enhance sensitivity. nih.govmdpi.com |

| Membrane Separations | Microporosity, high free volume | The rigid polymer chains create pores that can be used to separate gases or liquids based on size. nih.govresearchgate.net |

| Biomedical Materials | Biocompatibility, functionalizability | The polymer backbone can be modified with biocompatible groups for applications in drug delivery and tissue engineering. nih.govacs.orgnih.gov |

| Smart Coatings | Stimuli-responsive properties | Polymers can be designed to change color or other properties in response to environmental changes. researchgate.netnih.gov |

This table is based on an analysis of the provided search results and represents potential future directions.

Advanced Computational Modeling for Predictive Chemistry

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of this compound and its polymers. mdpi.comacs.org These methods can provide insights into reaction mechanisms, electronic structure, and the relationship between molecular structure and material properties. mdpi.comnih.gov

Future computational efforts will likely focus on:

Reaction Mechanism Elucidation: Using DFT to model the transition states and intermediates of catalytic reactions to guide the development of more efficient synthetic methods. acs.org

Predicting Polymer Properties: Simulating the electronic and optical properties of novel polyacetylene derivatives before they are synthesized, accelerating the discovery of new functional materials. nih.gov

Modeling Polymer Dynamics: Using molecular dynamics simulations to understand the self-assembly and conformational behavior of polymers in different environments. nih.gov

High-Throughput Screening: Employing computational methods to rapidly screen large libraries of potential monomers and catalysts to identify promising candidates for experimental investigation.

Interdisciplinary Research Avenues

The unique properties of this compound and its derivatives make them attractive for a wide range of interdisciplinary applications, bridging chemistry with materials science, biology, and medicine. researchgate.netresearchgate.netwikipedia.orgresearchgate.netnih.govspast.org

In materials science , these compounds are being explored for the development of advanced composites, coatings, and functional surfaces. researchgate.net The ability to form robust siloxane bonds makes them excellent adhesion promoters. researchgate.net

In the biomedical field , organosilicon compounds are being investigated for applications in drug delivery, bioimaging, and as novel therapeutic agents. acs.orgnih.gov The incorporation of silicon can enhance the biological activity and pharmacokinetic properties of small molecules. acs.org For example, fluorinated stimuli-responsive polymers are being developed for use as 19F MRI tracers. nih.gov

Future interdisciplinary research will likely explore:

Bio-inspired Materials: Designing materials that mimic the structure and function of biological systems.

Theranostics: Developing materials that combine therapeutic and diagnostic capabilities.

Sustainable Materials: Creating new materials from renewable resources and developing environmentally friendly synthetic processes.

Q & A

Basic: What are the optimized synthesis and purification methods for (2-Ethynylphenyl)trimethylsilane?

Answer:

The synthesis typically involves reacting 2-ethynylphenyl derivatives (e.g., 2-ethynylphenyllithium) with trimethylsilyl chloride (Me₃SiCl) in the presence of a base such as potassium carbonate (K₂CO₃) under an inert atmosphere (N₂ or Ar) to prevent oxidation . Key steps include:

- Reactants : 2-Ethynylphenyl precursor, Me₃SiCl.

- Conditions : Room temperature to 50°C, anhydrous solvents (e.g., THF or DMF).

- Purification : Distillation under reduced pressure or recrystallization using hexane/ethyl acetate mixtures to achieve >95% purity.

Characterization via H/C NMR and GC-MS is critical to confirm structural integrity and purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (δ 0.1–0.3 ppm for SiMe₃; δ 2.5–3.5 ppm for ethynyl protons) and C NMR (δ 95–105 ppm for sp-hybridized carbons) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₄Si: 178.08 g/mol) .

- X-ray Crystallography : Resolves stereoelectronic effects of the ethynyl and silane groups .

Advanced: How does this compound participate in cross-coupling reactions?

Answer:

The ethynyl group enables Sonogashira or Heck couplings, while the silane moiety can act as a directing group in C–H functionalization. For example:

- Palladium-Catalyzed Coupling : Reacts with aryl halides (e.g., iodobenzene) under Pd(PPh₃)₄/CuI catalysis in THF at 60°C to form biarylacetylene derivatives .

- Mechanistic Insight : The trimethylsilyl group stabilizes intermediates via σ-silicon effects, reducing side reactions. Kinetic studies (e.g., Eyring analysis) are recommended to optimize turnover frequencies .

Advanced: How should researchers assess the stability and decomposition pathways of this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >150°C in N₂) .

- Hydrolytic Stability : Susceptible to hydrolysis in protic solvents (e.g., MeOH/H₂O), forming silanols. Monitor via Si NMR (δ −10 to −20 ppm for Si–OH) .

- Storage : Store under argon at −20°C in amber vials to prevent photodegradation .

Advanced: How can contradictions in reported reactivity data (e.g., divergent yields) be resolved?

Answer:

- Variable Control : Replicate experiments under identical conditions (solvent purity, catalyst batch, moisture levels).

- Theoretical Modeling : Compare experimental activation energies (from Arrhenius plots) with DFT calculations (e.g., Gaussian09) to identify overlooked transition states .

- Statistical Analysis : Use Design of Experiments (DoE) to isolate factors (e.g., temperature, stoichiometry) causing yield discrepancies .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 5 ppm for silanes).

- Spill Management : Neutralize with sand/sodium bicarbonate; avoid water to prevent exothermic hydrolysis .

Advanced: How can kinetic and thermodynamic parameters be determined for reactions involving this compound?

Answer:

- Kinetics : Use stopped-flow UV-Vis or in-situ FTIR to monitor reaction progress. For example, measure rate constants () for Pd-catalyzed couplings at varying temperatures (25–80°C) .

- Thermodynamics : Calculate ΔH‡ and ΔS‡ via Eyring plots. Compare with computational data (e.g., Gibbs free energy barriers from DFT) .

Advanced: What role does this compound play in material science applications?

Answer:

- Polymer Precursor : Serves as a monomer in silicon-containing polyacetylenes, enhancing thermal stability (Tg > 200°C) .

- Surface Functionalization : Forms self-assembled monolayers (SAMs) on gold surfaces via Au–C≡C interactions; characterize by AFM and XPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.